5-Bromo-4-hydroxyisobenzofuran-1(3H)-one
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Overview
Description
5-Bromo-4-hydroxyisobenzofuran-1(3H)-one is a brominated derivative of isobenzofuranone, a compound known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxyisobenzofuran-1(3H)-one typically involves the bromination of 4-hydroxyisobenzofuran-1(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield de-brominated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies due to its structural properties.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for 5-Bromo-4-hydroxyisobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyisobenzofuran-1(3H)-one: The non-brominated parent compound.
5-Chloro-4-hydroxyisobenzofuran-1(3H)-one: A chlorinated analogue.
5-Iodo-4-hydroxyisobenzofuran-1(3H)-one: An iodinated analogue.
Uniqueness
5-Bromo-4-hydroxyisobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its non-halogenated or differently halogenated analogues. This uniqueness can be leveraged in specific synthetic or application contexts.
Properties
Molecular Formula |
C8H5BrO3 |
---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
5-bromo-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2,10H,3H2 |
InChI Key |
UZBLIXHRHKMMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2O)Br)C(=O)O1 |
Origin of Product |
United States |
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